6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8-5-10-12(6-9(8)2)17-4-3-14(10)7-11(14)13(15)16/h5-6,11H,3-4,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIHLBTCDMUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC23CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Spirocyclization: The chromane intermediate is then subjected to spirocyclization with a cyclopropane precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Spirocyclopropane Carboxylic Acid Derivatives
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
- Cladocroic Acid and 3-epi-Cladocroic Acid Structure: Marine-derived cyclopropane carboxylic acids with asymmetric centers. Key Difference: Lack chromane rings but share strained cyclopropane-carboxylic acid moieties.
Agrochemical Cyclopropane Derivatives
- Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) Structure: Cyclopropane carboxylic acid with a dichlorophenyl substituent. Application: Plant growth regulator; highlights the role of cyclopropane rings in agrochemicals.
Physicochemical and Functional Comparisons
Key Research Findings
Spirocyclic Systems and Stability: The chromane-cyclopropane spiro system in the target compound introduces steric strain, which may enhance reactivity compared to non-spiro analogues like cladocroic acid .
Comparative Bioactivity Gaps : Unlike cladocroic acid (marine-derived bioactivity) or cyclanilide (agrochemical utility), the target compound’s applications remain speculative, warranting further pharmacological profiling .
Biological Activity
6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of a chromane ring fused with a cyclopropane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C12H12O3
- Molecular Weight : 204.22 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. Notable methods include:
- Corey–Chaykovsky Reaction : This method utilizes dimethyloxosulfonium methylide to facilitate the formation of the spirocyclic structure.
- Cyclopropanation Reactions : These reactions introduce the cyclopropane moiety into the chromane framework.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that this compound can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.
Enzyme Modulation
The compound has been observed to interact with specific enzymes, potentially influencing their activity. This modulation can lead to alterations in metabolic pathways and may have implications for drug development.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This characteristic opens avenues for its use in developing new antimicrobial agents.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
- Antioxidant Studies : Research demonstrated that the compound significantly reduces oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
- Enzyme Interaction Studies : In vitro assays revealed that this compound can inhibit specific enzymes involved in metabolic disorders, suggesting its role in metabolic regulation.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus showed promising results, with effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Spiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid | C12H12O3 | Antioxidant and enzyme modulation |
| Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate | C15H18O3 | Antimicrobial and anti-inflammatory |
| Spiro[chroman-4,1'-cyclobutane]-7-carboxylic acid | C12H12O3 | Limited studies on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
